molecular formula C14H12N2O2S B5292515 6-benzyl-5-hydroxy-7-methyl[1,3]thiazolo[4,5-b]pyridin-2(3H)-one

6-benzyl-5-hydroxy-7-methyl[1,3]thiazolo[4,5-b]pyridin-2(3H)-one

Cat. No.: B5292515
M. Wt: 272.32 g/mol
InChI Key: SCFVTKKVSIOKCR-UHFFFAOYSA-N
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Description

6-benzyl-5-hydroxy-7-methyl[1,3]thiazolo[4,5-b]pyridin-2(3H)-one is an organic compound belonging to the thiazolopyridinone family. This family is known for its significant biological activities and diverse pharmacological properties, often being used in the development of new drugs and chemical research.

Properties

IUPAC Name

6-benzyl-7-methyl-3,4-dihydro-[1,3]thiazolo[4,5-b]pyridine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-8-10(7-9-5-3-2-4-6-9)13(17)15-12-11(8)19-14(18)16-12/h2-6H,7H2,1H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFVTKKVSIOKCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC2=C1SC(=O)N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multi-step process involving the cyclization of appropriate intermediates. Typical synthesis might involve the preparation of a thiazolopyridinone core, followed by the introduction of benzyl and methyl groups. Reaction conditions often require controlled temperatures, specific solvents (e.g., dichloromethane), and catalysts such as palladium on carbon.

Industrial Production Methods: Industrially, the synthesis would scale up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems in controlling reaction parameters and purification processes is essential in industrial settings to maintain efficiency.

Types of Reactions:

  • Oxidation: It can undergo oxidation reactions at the hydroxy group, potentially yielding keto derivatives.

  • Reduction: Reduction might occur at the thiazole ring or other unsaturated sites, leading to the corresponding saturated derivatives.

  • Substitution: The benzyl group can participate in electrophilic aromatic substitution, while the thiazole ring may undergo nucleophilic substitution.

Common Reagents and Conditions:

  • Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ are typically used.

  • Reduction: Agents such as LiAlH₄ (Lithium aluminum hydride) or H₂ in presence of Pd/C.

  • Substitution: Electrophilic substitutions often use FeCl₃ or AlCl₃ as catalysts, while nucleophilic substitutions might involve sodium ethoxide.

Major Products Formed:

  • Oxidation typically results in ketones or carboxylic acids.

  • Reduction leads to alcohols or alkanes.

  • Substitution reactions yield various functionalized derivatives depending on the reagents used.

Scientific Research Applications

Biology: Its biological significance lies in its potential as a bioactive molecule. Studies have shown its efficacy in inhibiting certain enzymes and signaling pathways, making it a candidate for further biological research.

Medicine: Medically, it has been investigated for its potential use as an antimicrobial, anti-inflammatory, and anti-cancer agent. Research is ongoing to determine its efficacy and safety in clinical applications.

Industry: Industrial applications include its use in the synthesis of more complex chemical entities used in pharmaceuticals and as intermediates in organic synthesis processes.

Mechanism of Action

The mechanism of action of 6-benzyl-5-hydroxy-7-methyl[1,3]thiazolo[4,5-b]pyridin-2(3H)-one involves the inhibition of specific enzymes by binding to their active sites. This binding can alter the enzyme's activity, disrupting biological pathways critical for the survival of pathogens or the proliferation of cancer cells. Key molecular targets include kinases and other regulatory proteins within the cell.

Comparison with Similar Compounds

Conclusion

This compound stands out as a compound of considerable interest in both scientific research and industrial applications. Its synthesis, chemical properties, and biological activities warrant further investigation to fully harness its potential in various fields.

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